4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]butanamide
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Overview
Description
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}butanamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}butanamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The chlorination step involves the use of reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the coupling of the pyrazole derivative with a suitable amine to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}butanamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitro-1H-pyrazole
- 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole
Uniqueness
The unique combination of functional groups in 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}butanamide provides it with distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity, while the butanamide linkage offers additional sites for chemical modification.
Properties
Molecular Formula |
C21H25ClN6O3 |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]butanamide |
InChI |
InChI=1S/C21H25ClN6O3/c1-13-8-5-6-9-17(13)12-27-16(4)20(14(2)24-27)23-18(29)10-7-11-26-15(3)19(22)21(25-26)28(30)31/h5-6,8-9H,7,10-12H2,1-4H3,(H,23,29) |
InChI Key |
KDIUKMVXGWECSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C)C |
Origin of Product |
United States |
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